2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
Uniqueness
2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl and carboxylic acid groups contribute to its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-methoxycarbonyl-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-5-3-6(9(14)15)11-8-4-7(10(16)17-2)12-13(5)8/h3-4H,1-2H3,(H,14,15) |
InChI Key |
RRGKPMHJUZARND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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